A Technical Guide to Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate: Properties, Synthesis, and Applications
A Technical Guide to Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate: Properties, Synthesis, and Applications
Executive Summary: This document provides an in-depth technical examination of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (CAS No. 144689-94-1). It serves as a critical intermediate in the synthesis of complex pharmaceuticals, most notably the angiotensin II receptor blocker, Olmesartan Medoxomil. This guide details the compound's fundamental physicochemical properties, outlines a robust and scalable synthetic protocol, and explores its chemical reactivity and principal applications. The broader significance of the imidazole scaffold, a privileged structure in medicinal chemistry, is also discussed to provide context for its utility in drug discovery. This paper is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and manufacturing.
Introduction: The Imidazole Scaffold in Drug Discovery
The imidazole ring system, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its prevalence in nature—forming the core of essential biomolecules like the amino acid histidine and purines—underpins its remarkable biological compatibility and versatile chemical reactivity.[2] The imidazole moiety's ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes makes it a "privileged scaffold" in drug design.[1] Consequently, imidazole derivatives have been successfully developed into a wide array of therapeutic agents, including antifungal, anticancer, antiviral, and anti-inflammatory drugs.[2][3][4]
Within this critical class of compounds lies Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. While not an active pharmaceutical ingredient itself, it is a high-value building block, primarily recognized for its role as a key intermediate in the synthesis of Olmesartan, an antihypertensive drug.[5] Its structure combines the biologically significant imidazole core with two diethyl ester functional groups, which provide crucial handles for subsequent chemical modifications. This guide elucidates the foundational properties and synthetic pathways that make this compound indispensable for pharmaceutical development.
Physicochemical and Spectroscopic Properties
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a white to pale yellow crystalline powder under standard conditions.[6] Its solubility profile is characteristic of a moderately polar organic molecule, showing good solubility in solvents like ethanol, methanol, and dichloromethane, while being insoluble in water.[6]
Core Compound Data
A summary of the key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 144689-94-1 | [6][7][8] |
| Molecular Formula | C₁₂H₁₈N₂O₄ | [7][8] |
| Molecular Weight | 254.28 g/mol | [7][8] |
| IUPAC Name | diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | [7] |
| Appearance | White to slightly pale yellow crystalline powder | [6][9] |
| Melting Point | 82-88 °C | [6][10][11] |
| Solubility | Soluble in ethanol, methanol, dichloromethane; Insoluble in water | [6] |
| Topological Polar Surface Area (TPSA) | 81.28 Ų | [8] |
| LogP (calculated) | 1.7156 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 5 | [8] |
| Rotatable Bonds | 6 | [8] |
Synthesis and Characterization
The synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is efficiently achieved through a condensation reaction. The most common and scalable method involves the reaction of an amidine salt with a diethyl oxosuccinate derivative.[10]
Synthetic Rationale and Workflow
The core of the imidazole ring is constructed by reacting butyramidinium chloride (the amidine source for the 2-propyl group) with diethyl 2-chloro-3-oxosuccinate. The amidine provides the N-C-N backbone, with the butyryl group already in place as the 2-position substituent. The diethyl 2-chloro-3-oxosuccinate provides the carbon backbone for the 4 and 5 positions, complete with the necessary ester functionalities. The reaction proceeds via a nucleophilic attack followed by cyclization and dehydration to form the aromatic imidazole ring. This method is advantageous due to the commercial availability of the starting materials and generally high yields.[6][10]
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[10]
-
Reaction Setup: To a solution of ethanol, add butyramidinium chloride (1.0 eq) and a suitable base such as pyridine or triethylamine to liberate the free amidine. Stir at room temperature.
-
Addition of Electrophile: Slowly add a solution of diethyl 2-chloro-3-oxosuccinate (1.1 eq) to the reaction mixture over a period of 20-30 minutes. An initial exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60-70°C and maintain for 5-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure to obtain a residue.
-
Aqueous Workup: To the residue, add water and extract the product into an organic solvent such as ethyl acetate (3x). The choice of ethyl acetate is strategic; it readily dissolves the desired product while being immiscible with the aqueous phase containing inorganic salts.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Final Product: The crude solid can be further purified by recrystallization if necessary to yield Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate as a white solid with a yield of approximately 70-75%.[10]
Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the propyl group (triplet, sextet, triplet), two ethyl ester groups (quartets and triplets), and the imidazole N-H proton.
-
Mass Spectrometry (MS): The ESI-MS spectrum will show a prominent peak corresponding to the [M+H]⁺ ion.
-
Melting Point: A sharp melting point range (e.g., 82-84°C) is indicative of high purity.[10]
Chemical Reactivity and Key Applications
The utility of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate stems from the reactivity of its ester groups. These sites allow for selective modification to build more complex molecular architectures.
Intermediate for Olmesartan Synthesis
The primary application of this compound is as a precursor to Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate in the synthesis of the antihypertensive drug Olmesartan Medoxomil.[12]
This transformation is achieved via a Grignard reaction. The rationale for using a Grignard reagent (e.g., methylmagnesium bromide or chloride) is its potent nucleophilicity, which allows it to attack the electrophilic carbonyl carbon of the ester. Interestingly, under controlled conditions (low temperature, specific stoichiometry), the reaction can be managed to selectively attack one of the two ester groups, converting it into a tertiary alcohol, while the other ester remains intact.[10][12]
Caption: Conversion to a key intermediate of Olmesartan.
Versatile Building Block
Beyond Olmesartan, this compound serves as a versatile building block for a range of other biologically active molecules. The imidazole-4,5-dicarboxylate core is a valuable synthon for creating libraries of compounds for drug screening. It has been utilized in the synthesis of various agents, including:
-
Antifungal Agents: Such as Voriconazole, Posaconazole, and Isavuconazole.[6]
-
Anticancer Agents: Including Imatinib and Dasatinib.[6]
-
Antiviral Agents: Used in the synthesis of HIV protease inhibitors like Tipranavir and Darunavir.[6]
-
Agrochemicals: It is a building block for fungicides like Flutriafol.[6]
The imidazole core's ability to act as a bioisostere for other functional groups, coupled with its unique electronic and hydrogen-bonding properties, makes it a highly sought-after component in modern drug discovery.[3]
Safety and Handling
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a chemical reagent and should be handled in accordance with good laboratory practices.[13]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[13]
-
Handling: Avoid dust formation and inhalation. Use in a well-ventilated area or a fume hood.[13]
-
Storage: Store in a cool, dry place in a tightly sealed container. It is stable under recommended storage conditions.[8]
-
Incompatibilities: Avoid strong oxidizing agents, acids, and acid chlorides.[13]
For comprehensive safety information, refer to the supplier's Safety Data Sheet (SDS).
Conclusion
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a compound of significant industrial and pharmaceutical importance. Its basic properties are well-defined, and its synthesis is robust and scalable. While its primary role is as a key intermediate in the manufacture of Olmesartan, its underlying molecular framework—the 2-substituted imidazole-4,5-dicarboxylate core—represents a powerful platform for the broader field of medicinal chemistry. The strategic placement of its functional groups allows for precise chemical modifications, making it an exemplary building block for the discovery and development of novel therapeutic agents.
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Capot Chemical. (2010). MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Diethyl Ester. Retrieved from [Link]
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Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]
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